molecular formula C21H19N5O3 B2831527 2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide CAS No. 2320543-74-4

2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide

Cat. No.: B2831527
CAS No.: 2320543-74-4
M. Wt: 389.415
InChI Key: IYOOSMUFQALTQO-UHFFFAOYSA-N
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Description

2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and it is substituted with a 4-methoxyphenyl group, a phenylacetamide moiety, and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core

      Starting Materials: 4-methoxyphenylhydrazine and ethyl acetoacetate.

      Reaction: Condensation reaction followed by cyclization to form the pyrazolo[3,4-d]pyrimidine core.

      Conditions: Acidic or basic catalysts, elevated temperatures.

  • Substitution Reactions

      Introduction of the Phenylacetamide Moiety: This step involves the reaction of the pyrazolo[3,4-d]pyrimidine intermediate with N-methyl-N-phenylacetamide.

      Conditions: Typically carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This includes:

    Scaling Up: Using larger reactors and continuous flow systems.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

      Products: Oxidized derivatives with potential changes in biological activity.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Products: Reduced forms of the compound, possibly altering its pharmacological properties.

  • Substitution

      Reagents: Halogenating agents, nucleophiles.

      Conditions: Vary depending on the desired substitution, often involving solvents like dichloromethane or acetonitrile.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide has several scientific research applications:

  • Chemistry

      Catalysis: Used as a ligand in catalytic reactions.

      Material Science:

  • Biology

      Enzyme Inhibition: Acts as an inhibitor for certain enzymes, useful in studying enzyme kinetics and mechanisms.

      Cell Signaling: Used in research on cell signaling pathways due to its interaction with specific molecular targets.

  • Medicine

      Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory conditions.

      Pharmacology: Studied for its pharmacokinetic and pharmacodynamic properties.

  • Industry

      Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

      Pharmaceuticals: Used in the synthesis of other pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby modulating various biological pathways. For example, it may inhibit kinases involved in cell proliferation, leading to potential anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-ethyl-N-phenylacetamide
  • 2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-(4-chlorophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its methoxyphenyl group, in particular, contributes to its unique interaction with molecular targets, enhancing its potential as a therapeutic agent.

Properties

IUPAC Name

2-[1-(4-methoxyphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-24(15-6-4-3-5-7-15)19(27)13-25-14-22-20-18(21(25)28)12-23-26(20)16-8-10-17(29-2)11-9-16/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYOOSMUFQALTQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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